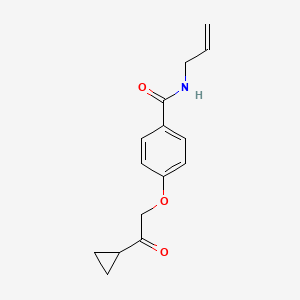

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Description

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a benzamide derivative characterized by a benzamide core substituted with an allyl group at the nitrogen atom and a 2-cyclopropyl-2-oxoethoxy group at the para position of the benzene ring. The cyclopropyl-oxoethoxy moiety introduces steric and electronic effects, while the allyl group may influence solubility and molecular interactions.

Propriétés

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-9-16-15(18)12-5-7-13(8-6-12)19-10-14(17)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNQLIUGFITJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)OCC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of 4-hydroxybenzamide, which serves as the core structure.

Introduction of the Cyclopropyl-oxoethoxy Group: The hydroxy group of 4-hydroxybenzamide is then reacted with cyclopropyl-2-oxoethanol under acidic or basic conditions to form the 2-cyclopropyl-2-oxoethoxy substituent.

Industrial Production Methods

Industrial production of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and ensure scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The carbonyl group in the cyclopropyl-oxoethoxy moiety can be reduced to form alcohols.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or aldehydes from the allyl group.

Reduction: Alcohols from the carbonyl group.

Substitution: Halogenated or nitrated benzamide derivatives.

Applications De Recherche Scientifique

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may facilitate binding to active sites, while the cyclopropyl-oxoethoxy moiety can modulate the compound’s reactivity and stability. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a benzamide backbone with several analogs but differs in substituent groups. Below is a comparative analysis of its structure and inferred properties against documented analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula. †Estimated from structure. ‡Derived from m/z data.

Substituent-Driven Functional Insights

a) N-Substituent Variations

- Allyl vs. Fluorine atoms in the latter could enhance binding to hydrophobic pockets in enzymes .

- Acyl Chains in PCAF Inhibitors: Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) highlight the importance of long acyl chains for PCAF HAT inhibition. The absence of such chains in the target compound suggests divergent biological targets or mechanisms .

b) Substituents at the 4-Position

- Cyclopropyl-oxoethoxy vs. This difference implies reduced water solubility but enhanced resistance to enzymatic degradation .

Activité Biologique

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide features a benzamide core with an allyl group and a cyclopropyl moiety, which may influence its interaction with biological targets. The molecular structure can be represented as follows:

The biological activity of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is hypothesized to involve:

- Receptor Modulation : Potential interactions with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection.

- Enzyme Inhibition : Possible inhibition of specific enzymes that play roles in inflammation and cellular stress responses.

Antimicrobial Activity

Research indicates that compounds structurally similar to N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide exhibit significant antimicrobial properties. A study on related benzamide derivatives showed promising results against various bacterial and fungal strains, suggesting that this compound may also possess similar activity .

Neuroprotective Effects

Studies have explored the neuroprotective potential of benzamide derivatives, indicating that they may protect against neuronal damage due to oxidative stress and inflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Properties

Given the structural similarities to known analgesics, it is plausible that N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide may exhibit analgesic effects by modulating pain pathways or acting as a receptor antagonist or agonist.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit bacterial growth effectively, with some showing activity comparable to established antibiotics such as penicillin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity, emphasizing the importance of the cyclopropyl and allyl substituents in modulating efficacy .

- Pharmacological Screening : Preliminary pharmacological screening has indicated potential for anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.